![molecular formula C9H3F6N3O2S B2831868 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid CAS No. 956778-75-9](/img/structure/B2831868.png)

5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

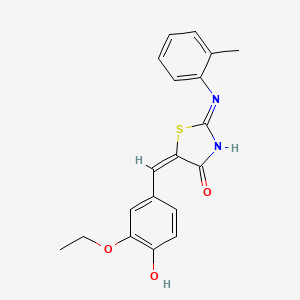

The compound is a type of trifluoromethyl ketone . Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

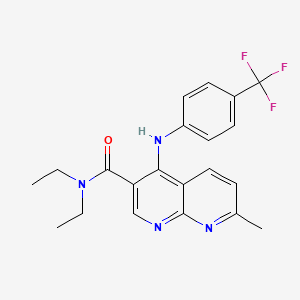

Molecular Structure Analysis

The compound contains a pyrazole ring and a thiazole ring, both substituted with trifluoromethyl groups. The trifluoromethyl group is a common motif in organofluorides .Chemical Reactions Analysis

Trifluoromethyl groups are often incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Scientific Research Applications

Synthesis and Biological Evaluation

A comprehensive study detailed the design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, demonstrating the compound's versatility as a precursor in developing potentially bioactive molecules. The synthesis involved multiple steps, starting from ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate and leading to diverse pyrazole-4-carboxylic acids. These compounds exhibited toxicological effects on C. elegans, highlighting their potential biological implications (Donohue et al., 2002).

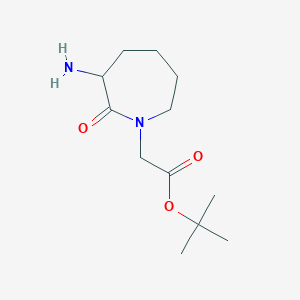

Dihydrogen Activation and Fluorination Techniques

The research also explores the chemical properties of Lewis acid-base pairs involving N-heterocyclic carbenes and their reaction with dihydrogen, providing insights into the compound's role in facilitating frustrated Lewis pair (FLP) reactions for heterolytic dihydrogen activation. This study showcases the compound's utility in synthesizing new chemical entities through innovative activation techniques (Kronig et al., 2011).

Moreover, a transition-metal-free decarboxylative fluorination method highlights the compound's application in synthesizing fluorinated heteroaromatic carboxylic acids, revealing its significance in developing electron-rich heteroaromatic compounds through efficient fluorination processes (Yuan et al., 2017).

Transformation into NH-Pyrazole-Carboxylic Acids

Further research demonstrates the transformation of trifluoromethylpyrazoles into NH-pyrazole-carboxylic acids, showcasing the compound's foundational role in synthesizing complex molecules. This work illustrates the potential of using the compound as a building block for creating a wide array of NH-pyrazole-carboxylic acids, which could have diverse applications in chemical synthesis and pharmaceutical development (Ermolenko et al., 2013).

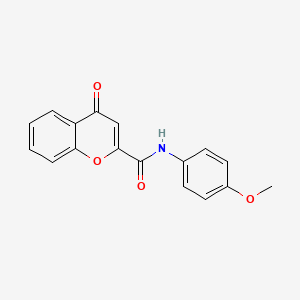

Acylation and Catalytic Activities

The compound's utility is further extended to catalytic activities, as evidenced by research on scandium trifluoromethanesulfonate's role as a highly active Lewis acid catalyst in the acylation of alcohols with acid anhydrides. This research underscores the compound's potential in facilitating acylation reactions, highlighting its importance in organic synthesis and chemical transformations (Ishihara et al., 1996).

properties

IUPAC Name |

5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6N3O2S/c10-8(11,12)4-2-21-7(17-4)18-5(9(13,14)15)3(1-16-18)6(19)20/h1-2H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILNZDFJBDJTPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2831786.png)

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2831791.png)

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide](/img/structure/B2831798.png)

![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2831800.png)

![4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2831801.png)

![2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2831803.png)

![N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2831805.png)